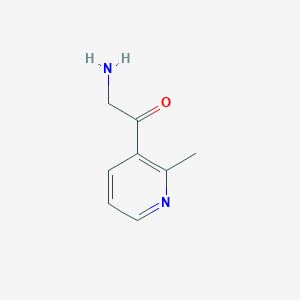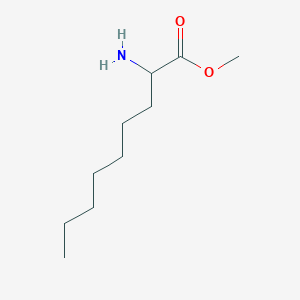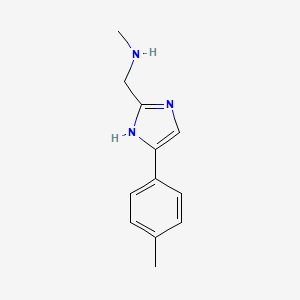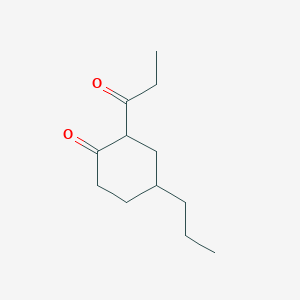![molecular formula C14H16N2O2 B13638546 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine is a chemical compound with the molecular formula C14H16N2O2. It is also known by its IUPAC name, benzyl 4-isocyano-1-piperidinecarboxylate . This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with an isocyanate group. It is primarily used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves several steps. One common method includes the reaction of benzyl chloroformate with 4-isocyanopiperidine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines.
Wissenschaftliche Forschungsanwendungen
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group for amines, suppressing their nucleophilic and basic properties . This allows for selective reactions at other functional groups within the molecule. The isocyanate group can react with nucleophiles, forming ureas or carbamates, which are important in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an isocyanate group.
Benzyl chloroformate:
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl and isocyanate groups, which provide distinct reactivity and applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
benzyl 4-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |
InChI-Schlüssel |
IOTJRARVBGDBHC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)









